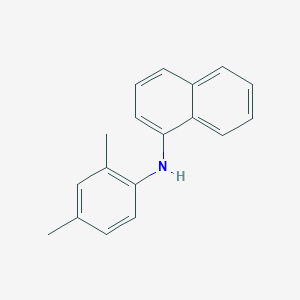

N-(2,4-Dimethylphenyl)naphthalen-1-amine

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)naphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-13-10-11-17(14(2)12-13)19-18-9-5-7-15-6-3-4-8-16(15)18/h3-12,19H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXVRCIYSLQNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)naphthalen-1-amine typically involves the reaction of triphenyl phosphite , 1-naphthol , and 2,4-dimethyl aniline . The reaction conditions often require a controlled environment to ensure the proper formation of the desired product.

Industrial Production Methods: . These methods ensure high purity and consistent quality of the compound for research purposes.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dimethylphenyl)naphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-amine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-(2,4-Dimethylphenyl)naphthalen-1-amine has several applications in scientific research, including:

Chemistry: It is used as a reference standard in various chemical analyses and reactions.

Biology: The compound can be used in biological studies to investigate its effects on different biological systems.

Medicine: Research involving this compound may explore its potential therapeutic applications or its role in drug development.

Industry: It is utilized in the development of new materials and compounds for industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form bonds with various substrates, influencing their chemical and biological properties. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

- N-(2,4-Dimethylphenyl)methylnaphthalen-1-amine

- N-(2,4-Dimethylphenyl)ethylnaphthalen-1-amine

- N-(2,4-Dimethylphenyl)propylnaphthalen-1-amine

Comparison: N-(2,4-Dimethylphenyl)naphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring and the presence of the 2,4-dimethylphenyl group. This structural uniqueness can influence its reactivity, stability, and overall chemical behavior compared to similar compounds .

Biological Activity

N-(2,4-Dimethylphenyl)naphthalen-1-amine is an organic compound classified as an arylamine, characterized by a naphthalene core and a dimethylphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{15}N, with a molecular weight of approximately 213.28 g/mol. The presence of both naphthalene and dimethylphenyl groups contributes to its unique properties, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C_{15}H_{15}N |

| Molecular Weight | 213.28 g/mol |

| Melting Point | 52° - 54° C |

| Boiling Point | 215° - 218° C/5 mm Hg |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. These compounds are being investigated as potential candidates for developing new antibiotics or antifungal agents. The specific biological activity of this compound requires further pharmacological studies to elucidate its effectiveness against various pathogens.

Anticancer Activity

In recent studies, this compound derivatives have shown promising anticancer properties. For instance, related compounds were screened for anticancer activity against various cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). Some derivatives demonstrated cytotoxic effects superior to standard treatments like cisplatin .

Case Study:

A study evaluating a series of naphthalene-based compounds found that certain derivatives exhibited significant growth inhibition in cancer cell lines with growth percentages (GP) lower than those seen in control treatments. Specifically, one derivative showed a GP of 15.43% against K-562 leukemia cells, indicating substantial anticancer potential .

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

- Cytotoxicity : Compounds derived from naphthalene structures have been shown to induce apoptosis in cancer cells through various mechanisms.

- Antifungal Activity : Some derivatives demonstrated broad-spectrum antifungal effects against drug-resistant strains of Candida .

- Structure-Activity Relationship (SAR) : Variations in substituents on the naphthalene ring significantly affect biological activity, suggesting that further modifications could enhance efficacy .

Q & A

Basic Research Question

- ¹H/¹³C NMR :

- Aromatic protons appear as multiplet signals at δ 6.8–8.2 ppm. The dimethylphenyl group shows two singlets for the methyl groups (δ 2.2–2.4 ppm) .

- Quaternary carbons on the naphthalene ring resonate at δ 125–135 ppm, while the dimethylamino group’s carbons appear at δ 40–45 ppm .

- HRMS : A molecular ion peak at m/z 275.1542 ([M+H]⁺) confirms the molecular formula C₁₈H₁₈N .

- IR : Stretching vibrations at ~1600 cm⁻¹ (C=C aromatic) and ~2800 cm⁻¹ (C–H of methyl groups) .

How can palladium-catalyzed C–H activation be optimized for regioselective dimethylamination of naphthalene derivatives?

Advanced Research Question

Methodology :

- Use Pd(OAc)₂ (5 mol%) with 1,10-phenanthroline as a ligand in DMF at 120°C under argon. Additives like K₂CO₃ improve regioselectivity for the 1-position of naphthalene .

- Monitor reaction progress via TLC. Post-reaction, extract with dichloromethane, wash with brine, and purify via flash chromatography (silica gel, hexane/EtOAc 8:2). Yield ranges from 60–75% .

Critical Note : Competing side reactions (e.g., over-alkylation) can occur if DMF is not rigorously dried.

What strategies resolve contradictions in crystallographic data during structure validation of aromatic amines?

Advanced Research Question

- Cross-Validation : Compare X-ray diffraction data (e.g., SHELXL-refined structures) with DFT-optimized geometries to identify discrepancies in bond lengths or angles .

- Hydrogen Bonding Analysis : For compounds like N-(2,4-Dimethylphenyl)naphthalen-1-amine derivatives, validate intermolecular N–H···N interactions using Mercury software. Discrepancies >0.05 Å in H-bond distances warrant re-refinement .

- Twinned Data : Use the R₁ value for untwinned data and the GooF (Goodness of Fit) metric; values >1.2 indicate potential overfitting .

How do electron-withdrawing/donating substituents on the naphthalene ring influence the compound’s electronic properties and reactivity?

Advanced Research Question

- DFT Calculations : At the B3LYP/6-31G(d) level, electron-donating groups (e.g., –OCH₃) increase HOMO energy (–5.2 eV vs. –5.6 eV for unsubstituted), enhancing nucleophilic reactivity. Electron-withdrawing groups (e.g., –NO₂) lower LUMO energy, favoring electrophilic attacks .

- Experimental Validation : UV-Vis spectra show bathochromic shifts (~20 nm) for –NO₂ derivatives due to extended π-conjugation. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials correlating with substituent Hammett constants (R² = 0.92) .

What protocols ensure high yield and purity in the N-permethylation of aromatic amines?

Q. Methodological Guidance

- Stepwise Alkylation : React 1-naphthylamine with methyl iodide (2 eq.) in DMF using K₂CO₃ (3 eq.) at 80°C for 6 hours. Quench with H₂O, extract with EtOAc, and purify via vacuum distillation (bp 150–155°C) .

- Reductive Amination : For sensitive substrates, use formaldehyde (37% aq.) and NaBH₄ in THF at 0°C. Monitor pH (maintain 9–10 with HCl) to prevent over-reduction .

Purity Check : GC-MS (HP-5 column, 250°C) should show a single peak with >98% purity.

How can computational models predict intermolecular interactions and stability of this compound in crystal packing?

Advanced Research Question

- Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts. For example, H···H interactions typically account for 65–70% of the surface, while C···H contacts (20–25%) indicate π-stacking tendencies .

- Lattice Energy Calculations : Employ PIXEL (in CLP software) to calculate Coulombic, polarization, and dispersion energies. A total lattice energy of –120 kJ/mol suggests high thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.